7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core modified at three positions:
- Position 3: Methyl group (-CH₃).
- Position 7: Hexyl chain (-C₆H₁₃).
- Position 8: (2-Morpholinoethyl)thio group (-S-CH₂-CH₂-Morpholine).
This compound belongs to a class of 8-thio-substituted purine-diones, which are structurally related to theophylline and caffeine but exhibit enhanced selectivity for biological targets due to their substituent-driven electronic and steric effects . The morpholinoethylthio group introduces a polar, nitrogen-rich moiety that may influence solubility and receptor binding .
Properties
IUPAC Name |
7-hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-23-14-15(21(2)17(25)20-16(14)24)19-18(23)27-13-10-22-8-11-26-12-9-22/h3-13H2,1-2H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARJGOWJKHEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the hexyl group.
Methylation: The methyl group is introduced via methyl iodide (CH3I) under basic conditions.
Thioether Formation: The morpholinoethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinoethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core or the substituents, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for interacting with biological macromolecules, such as enzymes and nucleic acids.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways suggests it could be developed as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound’s unique properties may be harnessed in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Functional Group Impact
- 8-Substituents: Thioether vs. Trifluoropropyl (C₃H₄F₃): Introduces electron-withdrawing effects, enhancing metabolic stability but reducing aqueous solubility . Benzyl: Aromatic groups like benzyl improve hydrophobic interactions in enzyme pockets (e.g., HSP90 inhibition in ).
- Shorter chains (e.g., methoxyethyl in ) balance solubility and permeability.
Physicochemical Properties
- Solubility: The morpholinoethylthio group improves water solubility compared to purely alkyl or aromatic substituents (e.g., hexyl or benzyl) .
- Melting Points : Benzyl derivatives exhibit higher melting points (~195°C) due to crystalline packing, whereas alkylated analogues (e.g., hexyl) have lower melting points .
Biological Activity
7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a hexyl chain and a morpholinoethyl thio group, suggests possible interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H29N5O3S
- Molecular Weight : 395.528 g/mol
- IUPAC Name : 7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-3,7-dihydro-1H-purine-2,6-dione
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism or signaling pathways.
- Receptor Modulation : It could interact with purinergic receptors, potentially influencing cellular signaling and proliferation.
- Antioxidant Activity : Similar to other purine derivatives, it may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 18.0 |
These results suggest that this compound exhibits significant cytotoxicity against these cancer cell lines.
Mechanistic Insights
In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis.
Case Studies
-
Study on MCF-7 Cells
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The study reported an IC50 value of 15 µM, with significant induction of apoptosis observed via caspase activation assays.
-
HeLa Cell Line Analysis
- Objective : To assess the compound's effect on cervical cancer cells.
- Findings : An IC50 value of 12.5 µM was noted, with flow cytometry confirming increased early and late apoptotic cell populations.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate solubility in DMSO and potential for oral bioavailability based on structural characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
